N-((1r,4r)-4-((4,6-dimethylpyrimidin-2-yl)oxy)cyclohexyl)furan-3-carboxamide
Description
Properties
IUPAC Name |
N-[4-(4,6-dimethylpyrimidin-2-yl)oxycyclohexyl]furan-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3/c1-11-9-12(2)19-17(18-11)23-15-5-3-14(4-6-15)20-16(21)13-7-8-22-10-13/h7-10,14-15H,3-6H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFLXQMQICMAZPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC2CCC(CC2)NC(=O)C3=COC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-((1r,4r)-4-((4,6-dimethylpyrimidin-2-yl)oxy)cyclohexyl)furan-3-carboxamide” typically involves multiple steps:
Formation of the Cyclohexyl Intermediate: The cyclohexyl group can be introduced through a cyclization reaction, often using a suitable cyclohexane derivative.
Attachment of the Pyrimidinyl Group: The pyrimidinyl group can be attached via nucleophilic substitution reactions, using reagents like pyrimidine derivatives and appropriate catalysts.
Formation of the Furan Carboxamide Moiety: The furan ring can be synthesized through cyclization reactions involving furfural or other furan derivatives, followed by amide formation using carboxylic acid derivatives and amines.
Industrial Production Methods
Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This may include:
Catalyst Selection: Using efficient catalysts to speed up the reactions.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to ensure the desired reactions proceed efficiently.
Purification Techniques: Employing methods like crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
“N-((1r,4r)-4-((4,6-dimethylpyrimidin-2-yl)oxy)cyclohexyl)furan-3-carboxamide” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Anticancer Research
Research indicates that compounds similar to N-((1R,4R)-4-((4,6-dimethylpyrimidin-2-yl)oxy)cyclohexyl)furan-3-carboxamide may exhibit significant anticancer properties. The structural components suggest potential interactions with enzymes and receptors involved in cancer pathways. Investigating its efficacy against various cancer cell lines could provide insights into its therapeutic potential.
Anti-inflammatory Properties
The compound's structural features imply possible anti-inflammatory activities. Studies could focus on its interaction with inflammatory mediators or pathways, potentially leading to the development of novel anti-inflammatory drugs.
Drug Development
Given its unique structure, this compound can serve as a lead compound in drug design. Its ability to interact with multiple biological targets makes it a candidate for developing multi-target drugs, which are increasingly relevant in treating complex diseases.
Synthesis and Modification
The synthesis of this compound typically involves multi-step organic reactions. Key steps may include:
- Formation of the Furan Ring : Utilizing furan derivatives to create the core structure.
- Pyrimidine Attachment : Coupling reactions to introduce the pyrimidine moiety.
- Carboxamide Formation : Converting carboxylic acid derivatives into amides to finalize the structure.
Each synthetic step requires optimization to enhance yield and purity.
The biological activity of this compound can be assessed through various assays:
| Activity Type | Potential Mechanism | Research Direction |
|---|---|---|
| Anticancer | Interaction with cancer-related enzymes | Testing against diverse cancer cell lines |
| Anti-inflammatory | Modulation of inflammatory pathways | In vivo and in vitro studies on inflammation models |
| Enzyme Inhibition | Binding to specific enzymes involved in metabolic pathways | Screening for enzyme activity modulation |
Mechanism of Action
The mechanism of action of “N-((1r,4r)-4-((4,6-dimethylpyrimidin-2-yl)oxy)cyclohexyl)furan-3-carboxamide” involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: The exact pathways depend on the biological context, but could include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with DNA/RNA.
Comparison with Similar Compounds
Similar Compounds
N-((1r,4r)-4-((4,6-dimethylpyrimidin-2-yl)oxy)cyclohexyl)furan-2-carboxamide: Similar structure with a different position of the carboxamide group.
N-((1r,4r)-4-((4,6-dimethylpyrimidin-2-yl)oxy)cyclohexyl)thiophene-3-carboxamide: Similar structure with a thiophene ring instead of a furan ring.
Uniqueness
The uniqueness of “N-((1r,4r)-4-((4,6-dimethylpyrimidin-2-yl)oxy)cyclohexyl)furan-3-carboxamide” lies in its specific combination of functional groups, which may confer unique biological activities and chemical properties compared to similar compounds.
Biological Activity
N-((1R,4R)-4-((4,6-dimethylpyrimidin-2-yl)oxy)cyclohexyl)furan-3-carboxamide is a synthetic organic compound with potential therapeutic applications. Its unique structural features, including a furan ring and a dimethylpyrimidinyl moiety, suggest significant interactions with biological targets, warranting a detailed examination of its biological activity.
Chemical Structure and Properties
The molecular formula of this compound is . The presence of diverse functional groups indicates potential for various biological interactions:
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₂₂N₂O₃ |
| Molecular Weight | 290.36 g/mol |
| Structural Features | Furan ring, cyclohexyl group, dimethylpyrimidinyl moiety |
Biological Activity
Research indicates that compounds structurally similar to this compound may exhibit significant biological activities. Key areas of interest include:
1. Anticancer Properties
Studies have highlighted the potential anticancer effects of similar pyrimidine derivatives. For instance, certain pyrimidine compounds have demonstrated the ability to inhibit cell proliferation in various cancer cell lines, suggesting that this compound may also possess similar properties due to its structural characteristics.
2. Anti-inflammatory Effects
The compound's structure suggests possible interactions with inflammatory pathways. Compounds with similar moieties have been shown to modulate inflammatory responses in vitro and in vivo, indicating that this compound could be explored for its anti-inflammatory potential.
3. Enzyme Inhibition
The presence of the pyrimidine and furan rings suggests potential enzyme inhibition capabilities. Research on related compounds has revealed their ability to inhibit key enzymes involved in metabolic pathways associated with cancer and inflammation .
Table: Summary of Biological Activities from Related Compounds
The synthesis of this compound typically involves multi-step organic reactions that require careful optimization to enhance yield and purity. Although specific mechanisms of action for this compound remain unexplored in the literature, the structural features suggest interactions with various biological targets including receptors and enzymes involved in critical pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
